molecular formula C13H12BrN3 B14538819 Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide CAS No. 62455-95-2

Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide

Cat. No.: B14538819
CAS No.: 62455-95-2
M. Wt: 290.16 g/mol
InChI Key: GPGZRQAXWIHZMP-UHFFFAOYSA-N
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Description

Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ring, along with the amino and cyanophenyl groups, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-aminopyridine with 4-cyanobenzyl bromide under reflux conditions . The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide involves its interaction with biological molecules. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridinium ring and the amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties compared to its analogs. This compound exhibits higher reactivity in nucleophilic substitution reactions and has shown promising biological activity in preliminary studies .

Properties

CAS No.

62455-95-2

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

4-[(4-aminopyridin-1-ium-1-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C13H11N3.BrH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-8,15H,10H2;1H

InChI Key

GPGZRQAXWIHZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C#N.[Br-]

Origin of Product

United States

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